(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid
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Overview
Description
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid is a chemical compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol . It is known for its unique structure, which includes a benzamido group and a methoxyphenyl group attached to an acrylic acid backbone. This compound is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of (E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of benzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base, followed by the addition of acrylic acid . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Chemical Reactions Analysis
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid is widely used in scientific research due to its versatility. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes . In medicine, it is investigated for its potential therapeutic applications, including its use as a precursor for drug development . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid can be compared with other similar compounds, such as 2-Benzamido-3-(4-hydroxyphenyl)acrylic acid and 2-Benzamido-3-(4-chlorophenyl)acrylic acid . These compounds share a similar acrylic acid backbone but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly affect the reactivity and selectivity of these compounds, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H15NO4/c1-22-14-9-7-12(8-10-14)11-15(17(20)21)18-16(19)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)(H,20,21)/b15-11+ |
InChI Key |
ZGLJWRFLQYAIRP-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 |
sequence |
X |
Origin of Product |
United States |
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